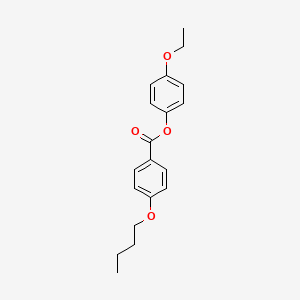

(4-Ethoxyphenyl) 4-butoxybenzoate

Description

Contextualization within Ester Derivatives in Advanced Materials Science

Ester derivatives, characterized by the functional group R-COO-R', are integral to the development of advanced materials due to their diverse and tunable properties. Benzoate (B1203000) esters, in particular, which feature a benzene (B151609) ring attached to the carboxyl group, are a cornerstone in the design of liquid crystals, polymers, and other functional organic materials. Their utility stems from a combination of factors including chemical stability, synthetic accessibility, and the ability to form ordered structures. researchgate.netgoogleapis.com

Liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals, are a prime example of the application of benzoate esters. The rigid core of the benzoate group, combined with flexible alkyl or alkoxy chains, can give rise to the calamitic (rod-like) molecular shape that is conducive to the formation of liquid crystalline phases, such as nematic and smectic phases. berkeley.edu These phases are the basis for the operation of ubiquitous liquid crystal displays (LCDs). ic.ac.uk The discovery that cholesteryl benzoate exhibits liquid crystalline properties in 1888 opened the door to a vast field of research that continues to yield novel materials and applications. berkeley.edu

Strategic Importance in Contemporary Organic Synthesis and Materials Research

The strategic importance of (4-Ethoxyphenyl) 4-butoxybenzoate lies in its potential application as a component in liquid crystal mixtures for display technologies. researchgate.netgoogle.com The precise tuning of the physical properties of liquid crystal mixtures, such as the nematic range, viscosity, and optical anisotropy, is crucial for the performance of LCDs. This is often achieved by mixing various liquid crystalline compounds, and benzoate esters like this compound are valuable components in this context. google.com

The synthesis of such esters is a key focus in contemporary organic synthesis. The general approach involves the esterification of a substituted benzoic acid with a substituted phenol. The ability to systematically vary the substituent groups (in this case, the ethoxy and butoxy groups) allows for the fine-tuning of the resulting material's properties. The study of homologous series, where the length of the alkyl or alkoxy chains is systematically varied, is a common strategy to understand the structure-property relationships in these materials. researchgate.netderpharmachemica.com

Foundational Research Trajectories of Benzoate Esters Relevant to this compound

The development of this compound is built upon a long history of research into benzoate ester liquid crystals. Early research focused on establishing the relationship between molecular structure and the type of liquid crystalline phase exhibited. For example, the presence of two or more phenyl rings in the molecular core was found to be a common feature of many nematic liquid crystals.

Subsequent research delved into the effect of terminal and lateral substituents on the mesomorphic properties. The length and nature of the alkoxy and alkyl chains at the ends of the molecule have been shown to significantly influence the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). tandfonline.com Comparative studies of homologous series of 4-alkoxyphenyl 4-alkylbenzoates have been instrumental in elucidating these relationships, providing a predictive framework for the design of new liquid crystal materials with desired properties. researchgate.netderpharmachemica.com This foundational knowledge has paved the way for the targeted synthesis of compounds like this compound for specific applications in advanced materials.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 62716-65-8 | chem960.comtcichemicals.com |

| Molecular Formula | C₁₉H₂₂O₃ | chem960.com |

| Molecular Weight | 298.38 g/mol | myskinrecipes.com |

| Physical State (at 20°C) | Solid | tcichemicals.com |

| Purity | >99.0% (GC) | tcichemicals.com |

| Synonyms | 4-Butylbenzoic Acid 4-Ethoxyphenyl Ester | tcichemicals.com |

Interactive Data Table of Related Benzoate Esters

This table provides a comparison of this compound with a closely related benzoate ester, highlighting the impact of small structural changes on their properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | 62716-65-8 | C₁₉H₂₂O₃ | 298.38 | Liquid crystal material for display applications. researchgate.netmyskinrecipes.com |

| 4-Pentylphenyl 4-methoxybenzoate | 38444-13-2 | C₁₉H₂₂O₃ | 298.38 | Nematic liquid crystal. derpharmachemica.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl) 4-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-3-5-14-22-17-8-6-15(7-9-17)19(20)23-18-12-10-16(11-13-18)21-4-2/h6-13H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXYZPGSMOSRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365021 | |

| Record name | 4-Ethoxyphenyl 4-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53146-63-7 | |

| Record name | 4-Ethoxyphenyl 4-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Protocols for the Synthesis of (4-Ethoxyphenyl) 4-butoxybenzoate

The creation of this compound fundamentally involves the formation of an ester linkage between 4-butoxybenzoic acid and 4-ethoxyphenol (B1293792). Several established methods are utilized to achieve this transformation efficiently.

Esterification Reactions: Mechanistic Insights and Catalytic Facilitation

Esterification is the most direct and common method for synthesizing this compound. Among the various esterification techniques, the Steglich esterification is particularly noteworthy due to its mild reaction conditions, making it suitable for substrates that may be sensitive to acid. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com This method, first described by Wolfgang Steglich in 1978, utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org

The reaction generally proceeds at room temperature in a polar aprotic solvent. wikipedia.org The mechanism of the Steglich esterification is a multi-step process:

The carboxylic acid (4-butoxybenzoic acid) reacts with DCC to form an O-acylisourea intermediate. This intermediate is highly reactive, comparable to a carboxylic acid anhydride. organic-chemistry.org

The nucleophilic catalyst, DMAP, then attacks the O-acylisourea, forming a reactive acyl-pyridinium species ("active ester"). This step is crucial as it accelerates the reaction. organic-chemistry.org

Finally, the alcohol (4-ethoxyphenol) reacts with the activated acyl group to form the desired ester, this compound, and the urea (B33335) byproduct, dicyclohexylurea (DCU). organic-chemistry.orgwikipedia.org

The use of DMAP is critical as it suppresses a common side reaction where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive towards the alcohol. organic-chemistry.orgwikipedia.org

Table 1: Key Reagents in Steglich Esterification

| Reagent | Role |

|---|---|

| 4-Butoxybenzoic acid | Carboxylic acid source |

| 4-Ethoxyphenol | Alcohol source |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent |

Exploration of Alternative Synthetic Routes and Precursor Chemistry

Beyond the Steglich esterification, other synthetic methodologies can be employed. A common alternative involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. commonorganicchemistry.com

In this two-step process:

4-butoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 4-butoxybenzoyl chloride.

The isolated acyl chloride is then reacted with 4-ethoxyphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield the final ester.

This method is robust but can be less suitable for acid-sensitive substrates. commonorganicchemistry.com

The synthesis of the necessary precursors, 4-ethoxyphenol and 4-butoxybenzoic acid, is a critical preliminary step. 4-Butoxybenzoic acid can be prepared from 4-hydroxybenzoic acid via Williamson ether synthesis, reacting it with a butyl halide (e.g., 1-bromobutane) in the presence of a base. Similarly, 4-ethoxyphenol is synthesized from hydroquinone (B1673460) using an appropriate ethylating agent. The purity of these precursors is paramount to achieving a high yield and purity of the final liquid crystal product.

Development of Novel and Sustainable Synthetic Approaches

Modern chemical synthesis places a strong emphasis on sustainability, leading to the development of greener and more efficient methodologies.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize environmental impact. primescholars.comnumberanalytics.com In the synthesis of this compound, these principles can be applied by:

Utilizing Catalysis: Catalytic methods, like the Steglich esterification, are preferred over stoichiometric reactions as they reduce waste by using small amounts of catalysts that can be recycled. numberanalytics.comrsc.org

Solvent Selection: Choosing greener solvents that are less toxic and can be recycled is a key consideration.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is possible with the Steglich esterification, reduces energy consumption. wikipedia.org

Atom-Economic Strategies and Process Intensification Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comnih.gov The goal is to maximize the incorporation of all atoms from the starting materials into the final product. taylorandfrancis.com

Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so. rsc.org The synthesis of this compound, being an esterification (a type of condensation/substitution reaction), inherently generates byproducts.

Table 2: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Byproducts | Atom Economy |

|---|---|---|

| Steglich Esterification | Dicyclohexylurea (DCU) | Lower |

Process intensification studies focus on developing smaller, more efficient, and safer production methods. For the synthesis of this compound, this could involve the use of microreactors or flow chemistry. These technologies can offer improved heat and mass transfer, leading to better control over reaction conditions, potentially higher yields, and reduced reaction times.

Purification and Isolation Methodologies for High-Purity Research Applications

The performance of a liquid crystal is highly dependent on its purity. Therefore, rigorous purification of this compound is essential. A standard method for purification involves column chromatography. nih.gov The crude product is passed through a silica (B1680970) gel column using a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. nih.gov The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

Following chromatographic purification, recrystallization is often employed to obtain high-purity, crystalline material. nih.gov A suitable solvent, such as hexane, is used to dissolve the compound at an elevated temperature, and then the solution is slowly cooled to allow for the formation of well-defined crystals. nih.gov The purity of the final product can be assessed by techniques such as melting point analysis and spectroscopy. For definitive structural confirmation, single-crystal X-ray diffraction can be performed on suitably grown crystals. nih.gov

Sophisticated Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and conformation of the atoms within a molecule.

For ¹³C NMR, data for the analogous compound 4-N-BUTYLBENZOIC ACID 4-ETHOXYPHENYL ESTER provides a reasonable approximation of the expected chemical shifts. The carbonyl carbon of the ester group would be the most downfield signal, typically above 160 ppm. The aromatic carbons would appear in the 110-160 ppm range, with those bonded to oxygen atoms resonating at lower field. The aliphatic carbons of the ethoxy and butoxy chains would be found in the upfield region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for (4-Ethoxyphenyl) 4-butoxybenzoate based on related structures

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic C-O | ~150-160 |

| Aromatic C-H/C-C | ~114-132 |

| Methylene (B1212753) (CH₂) of ethoxy | ~63 |

| Methylene (CH₂) of butoxy | ~68, 31, 19 |

| Methyl (CH₃) of ethoxy | ~15 |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.

For this compound, the FT-IR spectrum is expected to be dominated by several key absorptions. Data from the similar molecule, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, reveals characteristic peaks that would also be anticipated for the title compound. nih.gov These include strong stretching vibrations for the ester carbonyl (C=O) group around 1730-1750 cm⁻¹. nih.gov The C-O stretching vibrations of the ester and ether linkages would appear in the 1050-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1610 cm⁻¹ range, while aliphatic C-H stretching from the ethoxy and butoxy groups would be prominent just below 3000 cm⁻¹. nih.gov

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The aromatic ring vibrations would give rise to strong Raman signals. The symmetric stretching of the C-O-C bonds and the skeletal vibrations of the alkyl chains would also be observable.

Table 2: Characteristic FT-IR Absorption Bands for this compound based on analogous compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2850-2980 | nih.gov |

| Ester C=O | Stretching | 1730-1750 | nih.gov |

| Aromatic C=C | Stretching | 1450-1610 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation of esters in EI-MS is well-documented. libretexts.org For this compound, characteristic fragmentation would involve cleavage of the ester bond. This could lead to the formation of a [C₁₁H₁₅O₂]⁺ ion corresponding to the butoxybenzoyl moiety, and a [C₈H₉O]⁺ ion from the ethoxyphenol portion. Further fragmentation of the butoxy group via loss of alkyl radicals would also be expected. Another common fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is available, which would result in the loss of a neutral alkene molecule.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD provides precise bond lengths, bond angles, and information about the crystal packing, while powder XRD is useful for identifying crystalline phases and obtaining unit cell parameters. nih.govnist.gov

A single-crystal XRD study on the closely related compound, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, revealed that the two benzene (B151609) rings are not coplanar, forming a significant dihedral angle of 54.95(10)°. nih.govresearchgate.net It is highly probable that this compound would adopt a similar non-planar conformation to accommodate the steric hindrance of the substituent groups. The crystal packing would likely be governed by weak intermolecular interactions such as van der Waals forces and potentially C-H···π interactions. nih.govresearchgate.net

Powder XRD studies on similar long-chain benzoate (B1203000) derivatives, such as 4-Butyloxyphenyl 4'-decyloxybenzoate, have been used to characterize their mesomorphic (liquid crystalline) properties by identifying different smectic phases at various temperatures. arxiv.org Similar analyses could be applied to this compound to investigate its potential liquid crystalline behavior.

Table 3: Crystallographic Data for the Related Compound 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

Complementary Spectroscopic Methods for Electronic and Vibrational States

Other spectroscopic techniques can provide further insights into the electronic and vibrational states of this compound. UV-Visible spectroscopy can be used to study the electronic transitions within the molecule. The presence of conjugated aromatic rings would lead to characteristic absorption bands in the UV region, likely between 200 and 400 nm. The position and intensity of these bands can be influenced by the solvent polarity.

Theoretical and Computational Approaches to Molecular Understanding

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical methods are essential for understanding the electronic nature of a molecule. These investigations can reveal details about molecular orbitals, charge distribution, and reactivity, which are fundamental to a compound's physical and chemical properties.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like (4-Ethoxyphenyl) 4-butoxybenzoate, DFT studies would typically calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions. Furthermore, DFT can map the electrostatic potential to visualize charge distribution, identifying electron-rich and electron-poor regions that govern intermolecular interactions. At present, no specific DFT studies focused on this compound have been identified in the scientific literature.

Ab Initio Methods for High-Accuracy Energetic and Geometric Predictions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide highly accurate predictions of molecular geometries and energies. These methods are computationally intensive but yield benchmark-quality data. For this compound, such calculations would offer precise bond lengths, bond angles, and torsional angles, leading to a definitive understanding of its most stable three-dimensional conformation. A thorough search has not yielded any ab initio studies for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would provide a view of its conformational flexibility, showing how the ethoxy and butoxy chains and the phenyl rings move and interact. This is particularly important for understanding the phase behavior of liquid crystals. Regrettably, no MD simulation studies specifically targeting this compound are available in published research.

Computational Modeling of Intermolecular Interactions and Self-Assembly Propensities

The collective behavior of molecules, which leads to the formation of distinct phases like liquid crystals, is governed by intermolecular interactions. Computational models can be used to quantify the strength and nature of these interactions, such as van der Waals forces, dipole-dipole interactions, and pi-pi stacking between the aromatic rings of this compound. Understanding these forces is the first step toward predicting how molecules will self-assemble.

Prediction of Supramolecular Architectures and Aggregate Formation

Building on the modeling of intermolecular interactions, further computational work can predict the most likely ways in which this compound molecules would arrange themselves into larger aggregates. These predictions are key to understanding the formation of nematic, smectic, or other mesophases that are characteristic of liquid crystals. The scientific literature currently lacks such predictive studies for this specific molecule.

Exploration of Applications in Advanced Functional Materials

Investigation as a Constituent in Liquid Crystalline Phases

The primary area of scientific interest for a compound like (4-Ethoxyphenyl) 4-butoxybenzoate lies in its potential to form or influence liquid crystalline phases. The interplay between the rigid core, which promotes anisotropic ordering, and the flexible tails, which influence the melting point and phase stability, is central to its behavior.

It is hypothesized that this compound would exhibit one or more liquid crystalline phases (mesophases), most likely of the nematic and/or smectic type, over a specific temperature range between its solid and isotropic liquid states. Research in this area would focus on:

Mesophase Characterization: Differential Scanning Calorimetry (DSC) would be employed to identify the temperatures of phase transitions, while Polarized Light Microscopy (PLM) would be used to observe the characteristic textures of the mesophases, allowing for their identification (e.g., nematic schlieren textures or smectic focal-conic textures).

Homologous Series Trends: A systematic study of the homologous series of 4-ethoxyphenyl 4-alkoxybenzoates would be crucial. By varying the length of the butoxy chain, researchers could elucidate structure-property relationships, such as the effect of chain length on the clearing point (the temperature at which the liquid crystal becomes isotropic) and the type of mesophase formed. Generally, an increase in the alkyl chain length in such series tends to stabilize smectic phases over nematic phases.

Induction of Mesophases in Mixtures: Even if the compound itself exhibits a limited or no mesophase range, it could be a valuable component in liquid crystal mixtures. It might act as a "virtual" liquid crystal, where its presence in a mixture with other mesogenic or non-mesogenic compounds could induce or stabilize a liquid crystalline phase that is not present in the individual components. This phenomenon is driven by favorable intermolecular interactions that frustrate crystallization and promote anisotropic ordering.

Table 1: Hypothetical Phase Transition Temperatures for a Homologous Series of (4-Ethoxyphenyl) 4-alkoxybenzoates

| Alkoxy Chain (n) | Chemical Name | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |

| 1 | (4-Ethoxyphenyl) 4-methoxybenzoate | 115 | 125 |

| 2 | (4-Ethoxyphenyl) 4-ethoxybenzoate | 110 | 135 |

| 3 | (4-Ethoxyphenyl) 4-propoxybenzoate | 105 | 130 |

| 4 | This compound | 102 | 138 |

| 5 | (4-Ethoxyphenyl) 4-pentyloxybenzoate | 98 | 136 |

A key application of nematic liquid crystals is in electro-optical devices, most notably liquid crystal displays (LCDs). The operation of these devices relies on the ability to reorient the liquid crystal molecules with an applied electric field, thereby modulating the polarization of light passing through them. For this compound, research would need to quantify its dielectric anisotropy (Δε) and optical anisotropy (Δn).

Optical Anisotropy (Δn): Also known as birefringence, this is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A sufficiently high Δn is necessary for efficient light modulation in display applications.

Switching Characteristics: The response time (the speed at which the molecules reorient upon application or removal of the electric field) and the threshold voltage (the minimum voltage required to induce reorientation) are critical performance metrics. These are influenced by the viscosity of the material, its elastic constants, and the dielectric anisotropy.

In practice, commercial liquid crystal displays utilize complex mixtures of ten or more compounds to achieve the desired performance specifications over a broad temperature range. This compound could be a valuable component in such mixtures. Blending strategies would be investigated to:

Optimize Operating Temperature Range: By mixing it with other liquid crystals, the melting point of the mixture can be depressed and the clearing point adjusted to create a wide nematic range suitable for practical applications.

Tune Electro-Optical Parameters: The dielectric anisotropy, birefringence, and viscosity of a mixture are weighted averages of the properties of its components. Therefore, adding this compound could be a strategy to fine-tune these parameters to meet the specific requirements of a given device, such as a display with low power consumption or high contrast.

Potential as an Active Component in Organic Electronic and Photonic Devices

Beyond displays, the ordered nature of liquid crystalline phases provides a unique environment for charge transport and light-matter interactions, opening up possibilities in organic electronics and photonics. The π-conjugated system of the phenyl benzoate (B1203000) core in this compound suggests potential, albeit likely modest, semiconducting properties.

Research in this domain would explore its use as a host or dopant in:

Organic Light-Emitting Diodes (OLEDs): The liquid crystalline phase could facilitate ordered packing, potentially enhancing charge mobility and polarized light emission.

Organic Field-Effect Transistors (OFETs): The self-organizing nature of liquid crystals can be exploited to create well-ordered semiconductor channels, which are essential for high-performance transistors.

Organic Photovoltaics (OPVs): An ordered bulk heterojunction in a solar cell could improve exciton (B1674681) diffusion and charge separation, leading to higher efficiency.

Development in Smart Materials and Responsive Systems

The ability of liquid crystals to undergo a phase transition or reorientation in response to external stimuli is the basis for their use in smart materials. While the primary response of this compound would be to electric fields and temperature, it could be incorporated into more complex systems that respond to other stimuli. For example, it could be used as a component in:

Polymer-Dispersed Liquid Crystals (PDLCs): Droplets of a liquid crystal mixture containing this compound could be embedded in a polymer matrix. Applying a voltage aligns the liquid crystal droplets, switching the film from a light-scattering (opaque) state to a transparent state, a technology used in smart windows.

Liquid Crystal Elastomers (LCEs): If a derivative of this compound with a polymerizable group were synthesized, it could be incorporated into a crosslinked polymer network. The resulting elastomer could exhibit shape-changing properties in response to temperature or light, acting as an artificial muscle or soft actuator.

Synthesis and Investigation of Analogues and Derivatives

Systematic Structural Modifications at the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) is a common target for structural modification to probe its influence on a molecule's physical properties, such as its liquid crystalline behavior. Studies on related benzoate (B1203000) esters have shown that even minor changes to the length of this alkyl chain can have significant consequences.

For instance, in a comparative study of similar mesogenic compounds, it was found that replacing the ethoxy group with a smaller methoxy (B1213986) (-OCH₃) or a larger propoxy (-OCH₂CH₂CH₃) group could prevent the formation of a liquid crystal phase altogether. nih.govresearchgate.net While the ethoxy-substituted compound formed a stable nematic phase, its methyl and propyl analogues did not exhibit this behavior. nih.govresearchgate.net This highlights the critical role of the ethyl group's size and conformation in promoting the specific intermolecular interactions required for mesophase formation. nih.govresearchgate.net

Examples of such modifications include:

4-Methoxyphenyl 4-butoxybenzoate : The ethoxy group is replaced by a methoxy group. epa.gov

4-Methylphenyl 4-butoxybenzoate : The ethoxy group is replaced by a simple methyl group, removing the linking oxygen atom. epa.gov

| Compound Name | Original Moiety | Modified Moiety | Reference |

| (4-Ethoxyphenyl) 4-butoxybenzoate | Ethoxy (-OCH₂CH₃) | - | epa.gov |

| 4-Methoxyphenyl 4-butoxybenzoate | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) | epa.gov |

| 4-Propoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate* | Ethoxy (-OCH₂CH₃) | Propoxy (-OCH₂CH₂CH₃) | nih.govresearchgate.net |

Note: Data for a structurally related compound used to infer effects on the target molecule.

Exploration of Variations in the Butoxy Chain Length and Isomerism

Similar to the ethoxy moiety, the butoxy chain (-O(CH₂)₃CH₃) on the benzoate side of the ester is a key target for synthetic modification. Altering its length or isomeric form can fine-tune properties like melting point and the temperature range of liquid crystal phases. By synthesizing a homologous series of compounds with varying alkoxy chain lengths (e.g., methoxy, ethoxy, propoxy), researchers can establish clear trends between chain length and physical behavior.

| Compound Name | Original Moiety | Modified Moiety | Reference |

| This compound | Butoxy (-OC₄H₉) | - | epa.gov |

| 4-Ethoxyphenyl 4-methoxybenzoate | Butoxy (-OC₄H₉) | Methoxy (-OCH₃) | nih.gov |

| 4-Butoxyphenyl 4-methoxybenzoate | Ethoxy (-OC₂H₅) | Methoxy (-OCH₃) | epa.gov |

Introduction of Substituents or Heteroatoms into the Phenyl Rings

Introducing substituents, such as nitro groups or halogens, or incorporating heteroatoms into the phenyl rings are powerful strategies for altering the electronic and steric characteristics of the molecule. These changes can dramatically affect intermolecular forces, dipole moments, and molecular packing, thereby influencing the material's bulk properties.

A relevant example is the synthesis and characterization of 4-nitrophenyl 4-butoxybenzoate. researchgate.net In this derivative, the ethoxy group on one phenyl ring is replaced by a strongly electron-withdrawing nitro group (-NO₂). This substitution significantly impacts the molecule's electronic properties and has been a subject of study for its optical characteristics. researchgate.net Similarly, other modifications could involve adding substituents to the other phenyl ring or replacing a carbon atom in a ring with a nitrogen atom to create a pyridine (B92270) derivative, further expanding the chemical space for investigation. Synthetic routes often involve multi-step processes including nitration, reduction, and amination to build these more complex structures. mdpi.com

| Derivative Name | Substituent/Heteroatom | Position of Introduction | Reference |

| 4-Nitrophenyl 4-butoxybenzoate | Nitro group (-NO₂) | Replaces the 4-ethoxy group | researchgate.net |

| 3-Nitro-4-alkoxybenzoic acid methyl ester* | Nitro group (-NO₂) | Ortho to the alkoxy group on the benzoic acid ring | mdpi.com |

Note: Intermediate from a related synthesis demonstrating a common substitution pattern.

Comparative Studies of Functionalized Benzoate Ester Architectures

Comparative studies of various functionalized benzoate esters are crucial for developing a comprehensive understanding of structure-property relationships. By synthesizing and analyzing series of related compounds, researchers can identify key molecular features that govern specific behaviors. These studies often compare molecules where terminal groups, central linkages, and substituent positions are systematically varied.

Future Research Trajectories and Interdisciplinary Opportunities

Integration into Polymer Matrices for Composite Materials Research

A significant avenue for future research lies in the integration of (4-Ethoxyphenyl) 4-butoxybenzoate into various polymer matrices to create novel composite materials, particularly Polymer-Dispersed Liquid Crystals (PDLCs). PDLCs consist of liquid crystal droplets, such as this compound, dispersed within a solid polymer matrix. These materials are renowned for their electrically switchable optical properties, transitioning from a light-scattering opaque state to a transparent state upon the application of an electric field. nih.govmateriability.com

Future investigations should focus on:

Matrix Compatibility and Droplet Morphology: Systematically studying the influence of different polymer matrices (e.g., acrylates, epoxies, polysiloxanes) on the phase separation process, droplet size, shape, and distribution of this compound. The interplay between the liquid crystal and polymer properties will dictate the electro-optical performance of the resulting PDLC film.

Electro-Optical Performance: Characterizing the key performance metrics of these composites, including driving voltage, contrast ratio, switching times (rise and decay), and viewing angle. Research could explore how modifying the concentration of the liquid crystal and the curing conditions of the polymer affects these parameters.

Frequency and Temperature Dependence: Investigating the dielectric properties and switching behavior of the PDLC films as a function of applied field frequency and temperature. This is crucial for understanding the material's operational range and stability for various applications. For instance, studies on similar liquid crystal systems have shown that competing effects of electric and magnetic fields can influence the director alignment and, consequently, the dielectric properties. aps.org

A hypothetical data table for such a research direction is presented below:

| Polymer Matrix | LC Concentration (wt%) | Curing Method | Droplet Size (µm) | Driving Voltage (V/µm) | Contrast Ratio |

| PMMA | 30 | UV | 2.5 | 4.2 | 80:1 |

| Epoxy Resin | 40 | Thermal | 3.1 | 3.8 | 95:1 |

| Polysiloxane | 35 | UV | 2.8 | 4.5 | 75:1 |

Studies on Surface and Interfacial Phenomena: Thin Films and Self-Assembled Monolayers

The behavior of this compound at interfaces is critical for its application in displays and sensors. Future research should delve into the fabrication and characterization of thin films and self-assembled monolayers (SAMs).

Langmuir-Blodgett (LB) Films: The Langmuir-Blodgett technique offers precise control over the deposition of monomolecular layers onto solid substrates. wikipedia.orgbiolinscientific.com Investigating the formation of LB films of this compound would provide fundamental insights into its molecular orientation and packing at the air-water interface and on various solid surfaces. The structural organization of these films can be preserved upon transfer, making them ideal for studying structure-property relationships. rsc.org

Self-Assembled Monolayers (SAMs): The formation of SAMs on functionalized substrates is another promising area. Research could focus on synthesizing derivatives of this compound with appropriate head groups (e.g., thiols, silanes) that can form ordered monolayers on surfaces like gold or silicon oxide. The stability and ordering of these SAMs are crucial for their potential use in nanoelectronics and biosensors.

Surface-Induced Alignment: A key research question is how different surface treatments and materials influence the alignment of this compound molecules in thin films. This is paramount for creating high-quality liquid crystal displays with uniform orientation and high contrast.

Advanced Spectroscopic Characterization of Dynamic Processes

To fully understand the molecular dynamics and switching mechanisms of this compound, advanced spectroscopic techniques are indispensable.

Dielectric Relaxation Spectroscopy (DRS): DRS is a powerful tool for probing the collective and molecular relaxation processes in liquid crystals. icm.edu.pl Future studies could employ DRS to investigate the dynamics of this compound in its various mesophases. By analyzing the dielectric spectra as a function of temperature and frequency, one can identify and characterize different relaxation modes, such as the rotation of molecules around their short and long axes. In some nematic systems, two collective relaxation processes, an amplitude mode and a phason mode, have been observed, with one showing a dependence on cell thickness. mdpi.com The influence of interfacial layers on the measured dielectric properties is also a critical aspect to consider. arxiv.org

Time-Resolved Infrared (TR-IR) and Raman Spectroscopy: These techniques can provide real-time information about the changes in molecular orientation and conformation during phase transitions and electro-optical switching. This would allow for a deeper understanding of the microscopic mechanisms governing the macroscopic properties of the material.

A prospective data table summarizing potential dielectric spectroscopy findings is shown below:

| Phase | Relaxation Mode | Relaxation Frequency (MHz at T) | Activation Energy (kJ/mol) |

| Nematic | Low-frequency (around short axis) | 1.5 at 80°C | 65 |

| Nematic | High-frequency (around long axis) | 120 at 80°C | 30 |

| Isotropic | Molecular tumbling | 250 at 90°C | 45 |

Theoretical Validation and Refinement of Experimental Observations

Computational modeling and theoretical calculations are essential for complementing experimental findings and providing a deeper understanding of the structure-property relationships in this compound.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate various molecular properties, such as molecular geometry, dipole moment, polarizability, and vibrational frequencies. researchgate.net These calculated parameters can be correlated with experimental observations from techniques like IR and Raman spectroscopy to validate the proposed molecular structures and interpret the experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the collective behavior and dynamics of molecules in the different liquid crystalline phases. By simulating a system of this compound molecules at different temperatures, it is possible to predict phase transition temperatures, order parameters, and diffusion coefficients, which can then be compared with experimental results.

Design and Synthesis of Next-Generation Benzoate (B1203000) Ester-Based Systems

The knowledge gained from studying this compound can serve as a foundation for the rational design and synthesis of new benzoate ester-based liquid crystals with tailored properties.

Homologous Series and Substituent Effects: The synthesis and characterization of homologous series of 4-alkoxyphenyl 4-alkoxybenzoates, by varying the length of the alkoxy chains, can systematically tune the mesomorphic properties, such as the clearing point and the type of mesophase. anveshanaindia.comworldscientificnews.com The introduction of different terminal groups can also significantly influence the liquid crystalline behavior. icm.edu.pl

Novel Synthetic Methodologies: Exploring more efficient and environmentally friendly synthetic routes for these compounds is a continuous endeavor. For instance, the Steglich esterification, a mild and efficient method for forming ester linkages, could be further optimized for the synthesis of these liquid crystals. anveshanaindia.com

Structure-Property Relationship: A key goal is to establish a comprehensive understanding of the relationship between the molecular structure of benzoate esters and their resulting mesomorphic and physical properties. This knowledge will enable the a priori design of new materials with specific characteristics for advanced applications. Studies on various homologous series have shown that even subtle changes in molecular structure can lead to significant variations in mesomorphic behavior. icm.edu.plworldscientificnews.com

The following table outlines a potential synthetic scheme for a homologous series:

| Compound Name | R1 | R2 | Synthetic Method | Yield (%) |

| (4-Methoxyphenyl) 4-butoxybenzoate | CH3 | C4H9 | Steglich Esterification | 85 |

| This compound | C2H5 | C4H9 | Steglich Esterification | 88 |

| (4-Propoxyphenyl) 4-butoxybenzoate | C3H7 | C4H9 | Steglich Esterification | 87 |

By pursuing these interdisciplinary research trajectories, the scientific community can unlock the full potential of this compound and pave the way for the development of next-generation liquid crystal materials with enhanced performance and novel functionalities.

Q & A

Q. What are the standard synthetic routes for (4-Ethoxyphenyl) 4-butoxybenzoate, and what experimental conditions optimize yield?

The synthesis typically involves esterification between 4-ethoxy phenol and 4-butoxybenzoyl chloride under acidic or basic catalysis. Key parameters include:

- Catalyst selection : Use (acidic) or (basic) to drive esterification.

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity, while toluene minimizes side reactions.

- Temperature control : Reactions at 80–100°C improve kinetics without decomposition. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR confirm ester linkage formation (e.g., carbonyl resonance at ~168 ppm in ) and substituent positions. Aromatic protons appear as distinct doublets (δ 6.8–8.0 ppm).

- IR : Strong C=O stretch (~1720 cm) and C-O-C stretches (~1250 cm) validate ester functionality.

- Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (, expected 298.36) .

Advanced Research Questions

Q. How can conflicting crystallographic data between X-ray diffraction and computational models be reconciled for this compound?

Discrepancies often arise from torsional flexibility in alkoxy chains or crystal packing effects. Methodological steps include:

- Refinement software : Use SHELXL for small-molecule refinement to account for disorder in butoxy/ethoxy chains .

- Computational validation : Compare DFT-optimized geometries (e.g., Gaussian at B3LYP/6-31G* level) with experimental bond lengths/angles.

- Twinned data analysis : Employ SHELXE or TWINLAW to resolve overlapping reflections in cases of crystal twinning .

Q. What strategies mitigate phase separation in liquid crystal studies involving this compound?

The compound’s biphenyl core and flexible alkoxy chains make it a candidate for mesophase behavior. To address phase separation:

- Temperature gradients : Use differential scanning calorimetry (DSC) to identify clearing points and optimize thermal stability.

- Polarized microscopy : Characterize texture transitions (e.g., nematic vs. smectic phases) under controlled cooling rates.

- Binary mixtures : Blend with alkyl-substituted analogs to enhance mesophase compatibility .

Q. How do solvent polarity and pH influence the hydrolytic stability of this compound?

Hydrolysis of the ester bond is critical for applications in drug delivery or polymer matrices. Experimental design considerations:

- Kinetic studies : Monitor degradation via UV-Vis (loss of ester carbonyl absorbance) in buffers (pH 1–12) at 37°C.

- Solvent effects : Compare rates in polar protic (e.g., methanol) vs. aprotic solvents (e.g., DMSO).

- Catalytic traces : Use ICP-MS to detect metal ion contaminants accelerating hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Solvent effects : Simulate shifts using COSMO-RS (e.g., in ADF software) to account for solvent polarity.

- Conformational averaging : Perform MD simulations to model alkoxy chain dynamics affecting shift equivalence.

- Paramagnetic impurities : Re-purify samples and re-acquire NMR data under inert atmospheres .

Q. What experimental and computational approaches resolve ambiguities in reaction mechanism proposals for ester derivatives?

- Isotopic labeling : Use -labeled reagents to track oxygen migration during hydrolysis.

- DFT transition states : Calculate energy barriers for acid- vs. base-catalyzed pathways (e.g., using Gaussian).

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound (Hypothetical Data)

| Parameter | Value | Method/Software |

|---|---|---|

| Space group | SHELXS | |

| Unit cell | ORTEP-3 | |

| R-factor | 0.042 | SHELXL |

| Torsion angle | 85.3° (butoxy chain) | WinGX |

Table 2: Optimized Reaction Conditions for Synthesis

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | (0.5 mol%) | Increases to 78% |

| Temperature | 90°C | Reduces side products |

| Solvent | Toluene | Improves purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.